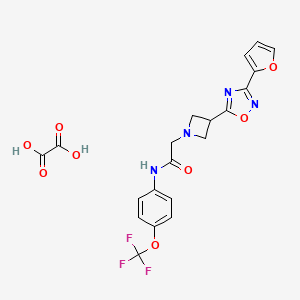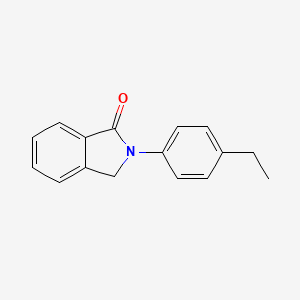
1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is a synthetic compound that is used in scientific research for its potential therapeutic properties. This compound has generated significant interest in the scientific community due to its unique chemical structure and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is not fully understood. However, studies suggest that this compound may act as an inhibitor of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine in lab experiments is its unique chemical structure, which allows for the study of its potential therapeutic properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine. One potential direction is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of this compound may also be a future direction for research.
In conclusion, 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is a synthetic compound that has generated significant interest in the scientific community due to its potential therapeutic properties. While there is still much to be learned about this compound, its unique chemical structure and potential applications make it a promising area of study for future research.
Métodos De Síntesis
The synthesis of 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine involves several steps. The first step involves the reaction of cyclopropylmethylamine with 6,7,8,9-tetrahydrodibenzofuran-2-carboxylic acid to form an amide intermediate. This intermediate is then treated with trifluoroacetic anhydride to form a cyclic aziridine ring. The final step involves the deprotection of the dibenzofuran-2-yloxymethyl group to yield the final product.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is primarily used in scientific research to study its potential therapeutic properties. Studies have shown that this compound has potential applications in the treatment of cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-4-18-16(3-1)17-9-15(7-8-19(17)22-18)21-12-14-11-20(14)10-13-5-6-13/h7-9,13-14H,1-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYLGKGSXLXDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC4CN4CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2911834.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2911836.png)
![2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2911839.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2911840.png)
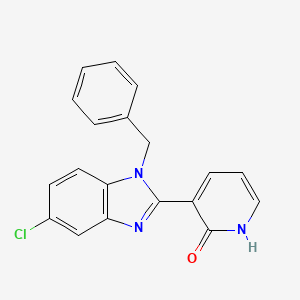
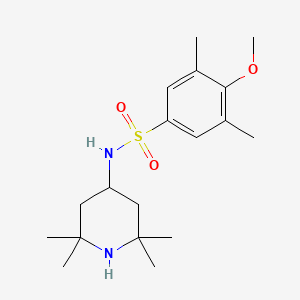
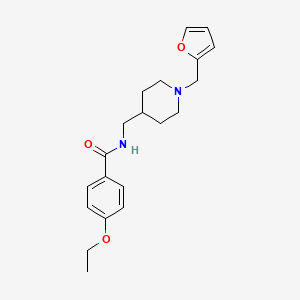
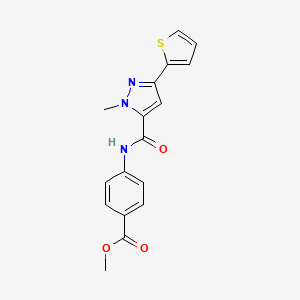
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2911849.png)

